![molecular formula C19H20F6N2O4 B6348972 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326815-18-2](/img/structure/B6348972.png)
4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)benzoic acid is a solid substance with a molecular weight of 258.12 . It appears as a white to yellowish or greenish powder or crystal .
Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)benzoic acid is C9H4F6O2 .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzoic acid has a melting point of 142-145°C .Scientific Research Applications
Antibacterial Agents
4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: exhibits promising antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against drug-resistant bacterial strains. Notably, several derivatives inhibit the growth of planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Some lead compounds also demonstrate bactericidal activity and effectively combat MRSA persisters. Additionally, certain derivatives effectively eradicate S. aureus biofilms .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in promoting organic transformations. Researchers have harnessed this motif extensively in various catalytic processes, making it a privileged scaffold for designing novel reactions .
Fluorinated Aromatic Carboxylic Acids
In ultra-trace analysis, 4-(trifluoromethyl)benzoic acid (a precursor to our compound) acts as an internal standard. Researchers use it to quantify fluorinated aromatic carboxylic acids by gas chromatography-mass spectrometry (GC/MS) .
Selinexor Synthesis
The synthesis of selinexor, an FDA-approved anticancer drug, involves a key intermediate derived from 3,5-bis(trifluoromethyl)benzonitrile. This compound plays a critical role in the production of selinexor, highlighting its relevance in pharmaceutical synthesis .
Safety and Hazards
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F6N2O4/c1-2-26-5-3-17(4-6-26)27(14(10-31-17)16(29)30)15(28)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h7-9,14H,2-6,10H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSXVRTSASUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.